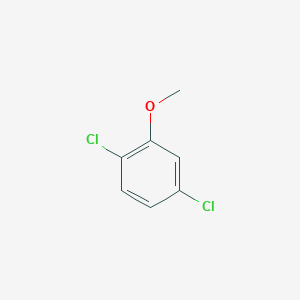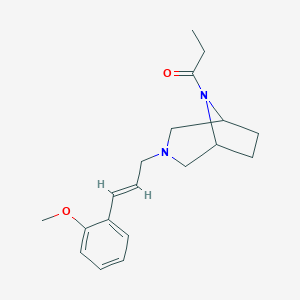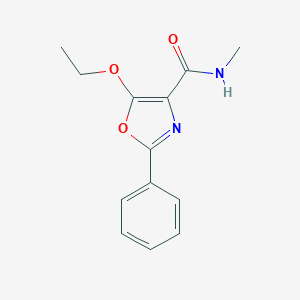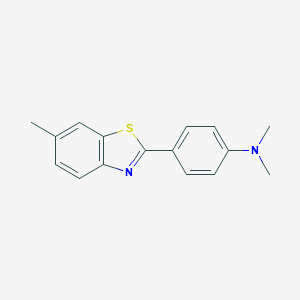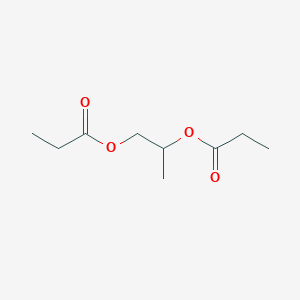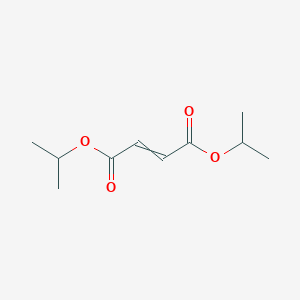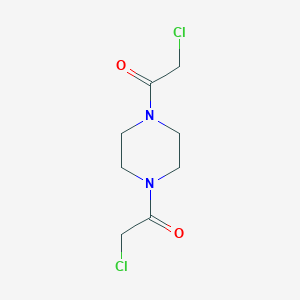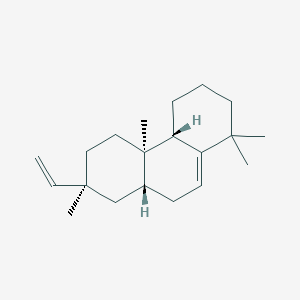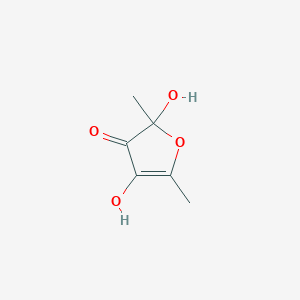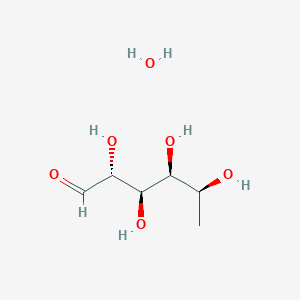
Methyl 12-(2-octylcyclopropyl)dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 12-(2-octylcyclopropyl)dodecanoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a derivative of dodecanoic acid, which is a saturated fatty acid commonly found in coconut oil and milk. Methyl 12-(2-octylcyclopropyl)dodecanoate has a unique structure that makes it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of Methyl 12-(2-octylcyclopropyl)dodecanoate is not fully understood. However, it is believed that the cyclopropane ring in the molecule plays a key role in its biological activity. The cyclopropane ring is thought to interact with various cellular components, leading to changes in gene expression and cell function.
Biochemical and Physiological Effects:
Methyl 12-(2-octylcyclopropyl)dodecanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 12-(2-octylcyclopropyl)dodecanoate is its unique structure, which makes it a promising candidate for further research in various fields such as medicine, agriculture, and materials science. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on Methyl 12-(2-octylcyclopropyl)dodecanoate. One potential area of research is the development of novel drug delivery systems using this compound. Another area of research is the synthesis of novel materials such as polymers and nanoparticles using Methyl 12-(2-octylcyclopropyl)dodecanoate as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
Methyl 12-(2-octylcyclopropyl)dodecanoate can be synthesized through a multi-step process involving the reaction of dodecanoic acid with various reagents. One of the most commonly used methods involves the use of cyclopropanation reaction, which involves the addition of a cyclopropane ring to the fatty acid molecule. This reaction can be carried out using various reagents such as diazo compounds, carbenes, and ylides. The final step involves the methylation of the cyclopropane ring to obtain the desired product.
Applications De Recherche Scientifique
Methyl 12-(2-octylcyclopropyl)dodecanoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a drug delivery system due to its unique structure and ability to penetrate cell membranes.
In agriculture, Methyl 12-(2-octylcyclopropyl)dodecanoate has been studied as a potential pesticide due to its ability to disrupt insect growth and development. It has also been shown to have antimicrobial properties, making it a potential candidate for use as a food preservative.
In materials science, Methyl 12-(2-octylcyclopropyl)dodecanoate has been studied for its potential use in the synthesis of novel materials such as polymers and nanoparticles.
Propriétés
Numéro CAS |
10152-65-5 |
|---|---|
Nom du produit |
Methyl 12-(2-octylcyclopropyl)dodecanoate |
Formule moléculaire |
C24H46O2 |
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
methyl 12-(2-octylcyclopropyl)dodecanoate |
InChI |
InChI=1S/C24H46O2/c1-3-4-5-6-12-15-18-22-21-23(22)19-16-13-10-8-7-9-11-14-17-20-24(25)26-2/h22-23H,3-21H2,1-2H3 |
Clé InChI |
URVGGUJSLHSPFY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CC1CCCCCCCCCCCC(=O)OC |
SMILES canonique |
CCCCCCCCC1CC1CCCCCCCCCCCC(=O)OC |
Synonymes |
2-Octylcyclopropanedodecanoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



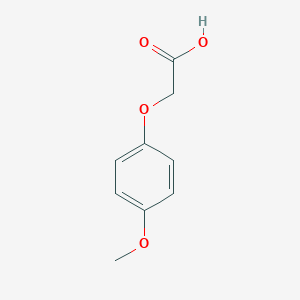
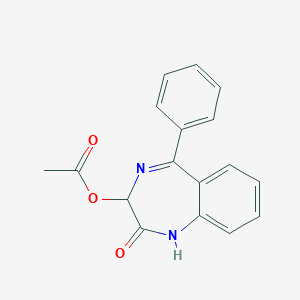
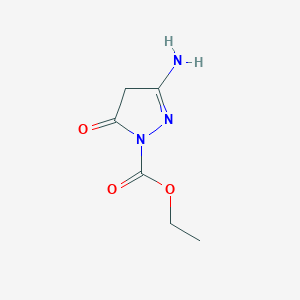
![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)
